(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide

説明

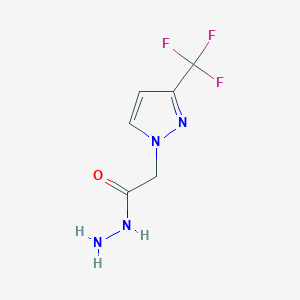

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide (CAS: 377767-16-3) is a fluorinated pyrazole derivative with a molecular weight of 208.14 g/mol . Its structure features a pyrazole ring substituted with a trifluoromethyl (-CF₃) group at the 3-position and an acetic acid hydrazide (-CH₂-CONHNH₂) moiety at the 1-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

特性

IUPAC Name |

2-[3-(trifluoromethyl)pyrazol-1-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(12-4)3-5(14)11-10/h1-2H,3,10H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWJDZRNZOXFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(F)(F)F)CC(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide typically involves the reaction of 3-trifluoromethyl-pyrazole with acetic acid hydrazide. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

化学反応の分析

Types of Reactions: (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

科学的研究の応用

Medicinal Chemistry

The compound is being explored as a potential drug candidate due to its diverse biological activities. Research indicates that compounds with similar structures often exhibit significant antimicrobial and anticancer properties. The unique combination of the pyrazole ring and hydrazide functionality may lead to innovative therapeutic agents.

- Antimicrobial Activity : Studies have shown that hydrazides can inhibit bacterial growth, making (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide a candidate for developing new antibiotics.

- Anticancer Properties : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation, warranting further exploration through in vitro and in vivo studies.

Agrochemicals

In agricultural applications, this compound can serve as a precursor for developing new herbicides and pesticides. The trifluoromethyl group is known to enhance the biological activity of agrochemicals, potentially improving their efficacy against pests and weeds.

Material Science

The compound's unique chemical structure allows for its use in synthesizing materials with enhanced properties. For instance, it can be utilized as a building block in creating polymers or other materials with specific functionalities, such as improved thermal stability or chemical resistance.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers investigated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant activity against several strains of bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation Inhibition

In another study focusing on anticancer activity, this compound was tested against human cancer cell lines. The findings demonstrated that the compound could inhibit cell proliferation effectively, thereby supporting further investigation into its mechanisms and potential therapeutic applications.

作用機序

The mechanism of action of (3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

類似化合物との比較

Pyrazole Derivatives with Trifluoromethyl Groups

- 1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole Derivatives : Synthesized from hydrazine derivatives and trifluoroacetylacetone, these compounds (e.g., 2a-b ) bear trifluoromethyl and/or methyl substituents at pyrazole positions 3 and 3. The hydrazide group enables tautomerism, as seen in pyrazol-5-ones (e.g., 3 ), where lactamic tautomers dominate in solution .

- 1-(3-Trifluoromethyl-Benzyl)-1H-Pyrazole-4-Carboxylic Acid Hydrazide: This derivative (MW: 284.24 g/mol) incorporates a benzyl group, altering electronic properties. Synthesis involves hydrazine monohydrate reacting with a pyrazole ester, yielding quantitative hydrazide with confirmed structure via IR (1690 cm⁻¹, C=O) and ¹H NMR (δ 5.21 ppm for -CH₂-) .

Hydrazide-Containing Heterocycles

- (7-Hydroxy-2-oxo-2H-chromen-4-yl)-Acetic Acid Hydrazide : A coumarin-based hydrazide (synthesized from ethyl ester and hydrazine hydrate) with antimicrobial activity. Modifications like Schiff bases (e.g., 9–10 ) enhance activity via electron-withdrawing groups (e.g., -CF₃) .

- 5,6,7,8-Tetrahydronaphthalen-1-yl Acetic Acid Hydrazide : Antitubercular hydrazones formed via condensation with benzaldehydes. The naphthalene core increases hydrophobicity compared to pyrazole derivatives .

Table 1: Comparative Analysis of Hydrazide Derivatives

Key Observations:

Trifluoromethyl Impact: The -CF₃ group in pyrazole derivatives enhances electron-withdrawing effects, improving stability and membrane permeability compared to non-fluorinated analogs .

Hydrazide Reactivity : All compounds undergo condensation with aldehydes to form hydrazones, a critical step for bioactivity optimization (e.g., antimicrobial and antitubercular activities) .

生物活性

(3-Trifluoromethyl-pyrazol-1-yl)-acetic acid hydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and biological activity. The presence of the hydrazide functional group suggests potential interactions with various biological targets.

Target Enzymes

Research indicates that compounds with similar structures often exhibit urease inhibitory activity. It is hypothesized that this compound may interact with the active site of urease, inhibiting its function and affecting nitrogen metabolism within organisms.

Biochemical Pathways

The inhibition of urease can disrupt the urea cycle, leading to decreased ammonia production. This disruption may impact overall nitrogen metabolism, which is crucial for cellular functions.

Antitumor Activity

Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant antitumor properties. They induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function .

Table 1: Summary of Antitumor Activity in Various Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15.4 | Induces apoptosis |

| Similar Pyrazole Derivative | A549 | 12.8 | ROS generation |

| Similar Pyrazole Derivative | MCF-7 | 10.5 | Mitochondrial disruption |

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives have also shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, they exhibit antibacterial properties against various pathogens, making them candidates for further development as therapeutic agents .

Study on Urease Inhibition

A study focused on the urease inhibitory activity of various pyrazole derivatives found that this compound demonstrated significant inhibition at low concentrations. This suggests its potential application in treating conditions associated with elevated urease activity, such as certain infections.

Antifungal Activity Assessment

In vitro assays revealed that compounds similar to this compound exhibited moderate to excellent antifungal activities against several phytopathogenic fungi. These findings highlight the compound's versatility in addressing both bacterial and fungal infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。